(3R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid
Description
(3R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid is a chiral amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a methyl substituent at the β-carbon of the butanoic acid backbone. This compound is widely used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s orthogonality and ease of removal under basic conditions. Its stereochemistry (R-configuration at C3) and methyl group confer unique steric and electronic properties, influencing its reactivity and applications in peptide design .
Properties
CAS No. |
2171164-46-6 |
|---|---|
Molecular Formula |
C20H21NO4 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(3R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C20H21NO4/c1-13(10-19(22)23)11-21-20(24)25-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23)/t13-/m1/s1 |
InChI Key |
FJQMOICNHNBVMZ-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@H](CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Purity |
94 |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Functionalization
The synthesis typically begins with a resin-bound starting material. TentaGel S Ram resin (loading capacity: 0.25 mmol/g) is preferred for its mechanical stability and compatibility with microwave-assisted coupling. The resin is pre-swelled in N-methylpyrrolidone (NMP) and dichloromethane (DCM) to enhance accessibility for subsequent reactions. Wang or Rink Amide resins are alternatives for C-terminal acid or amide derivatives, respectively.
Fmoc Deprotection and Coupling Conditions
Deprotection of the Fmoc group is achieved using 20% piperidine in DMF under microwave irradiation (40°C for 30 seconds, followed by 75°C for 3 minutes). This step ensures quantitative removal of the protective group while minimizing side reactions. Coupling of the Fmoc-amino acid (e.g., Fmoc-Lys(ivDde)-OH) employs activators such as:
-
HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate)
-
COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate)
These reagents, combined with N,N-diisopropylethylamine (DIPEA) in NMP/DMF/DCM (1:1:1), facilitate rapid amide bond formation at 75°C. Microwave-assisted heating reduces coupling times to 5 minutes per residue, achieving >98% efficiency.
Table 1: Comparative Efficiency of Coupling Reagents
| Reagent | Coupling Time | Yield (%) | Byproducts |
|---|---|---|---|
| HATU | 5 min | 98 | Minimal |
| COMU | 7 min | 95 | <5% |
| HBTU | 10 min | 90 | Moderate |
Side-Chain Functionalization and Acylation
Orthogonal protective groups (e.g., ivDde) enable selective side-chain modification. After deprotection with hydrazine hydrate (2–4% in NMP), lipophilic moieties are introduced via spacer amino acids like Fmoc-Glu-OtBu. Premade building blocks (e.g., Fmoc-Lys(hexadecanoyl-γ-Glu)-OH) streamline this process, ensuring regioselectivity.
Solution-Phase Synthesis Strategies
Enantioselective Synthesis of the Chiral Center
The (3R)-configuration is established using asymmetric catalysis or chiral pool synthesis. Evans oxazolidinones or Oppolzer’s sultams are employed to induce stereocontrol during alkylation of the β-methyl group. For example, alkylation of (R)-4-amino-3-methylbutanoic acid with Fmoc-Cl in tetrahydrofuran (THF) yields the protected derivative with >99% enantiomeric excess (ee).
Fmoc Protection and Carboxylic Acid Activation
The amino group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of DIPEA. Activation of the carboxylic acid for subsequent coupling is achieved via mixed anhydride (isobutyl chloroformate) or uronium-based reagents (HCTU).
Table 2: Reaction Conditions for Fmoc Protection
| Parameter | Optimal Value |
|---|---|
| Solvent | THF/DCM (1:1) |
| Temperature | 0°C → rt |
| Reaction Time | 2 h |
| ee | >99% |
Purification and Analytical Characterization
Cleavage from Resin and Crude Isolation
Peptide-resin cleavage uses trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2 hours at room temperature. Precipitation with cold diethyl ether followed by lyophilization yields the crude product.
High-Performance Liquid Chromatography (HPLC)
Preparative reverse-phase HPLC (C-18 column, 0.1% TFA in H2O/MeCN gradient) achieves >90% purity. Critical parameters include:
-
Flow rate: 35 mL/min
-
Gradient: 10–90% MeCN over 30 minutes
-
Detection: UV at 220 nm
Mass Spectrometry (MS) and NMR Validation
Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 340.4 [M+H]+. H NMR (600 MHz, DMSO-d): δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc), 7.68 (t, J = 7.2 Hz, 2H), 7.42 (t, J = 7.4 Hz, 2H), 4.32 (d, J = 6.8 Hz, 2H), 4.21 (t, J = 7.0 Hz, 1H), 3.12 (m, 1H), 2.36 (dd, J = 15.6, 6.4 Hz, 1H), 1.08 (d, J = 6.8 Hz, 3H).
Challenges and Optimization Strategies
Stereochemical Integrity
Racemization during coupling is mitigated by:
Solvent and Additive Selection
Addition of 1-hydroxybenzotriazole (HOBt) reduces side reactions during activation. Anhydrous DMF ensures reagent stability, while DCM improves resin swelling.
Industrial-Scale Production Insights
Chemical Reactions Analysis
Types of Reactions
(3R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Peptide Synthesis
Fmoc-3-methylvaline is widely used as a building block in peptide synthesis due to its stability and ease of incorporation into peptide chains. The Fmoc (fluorenylmethyloxycarbonyl) protecting group is favored for its compatibility with various coupling reagents and conditions.
Case Study: Synthesis of Bioactive Peptides
In a study published in the Journal of Peptide Science, Fmoc-3-methylvaline was incorporated into a peptide designed to mimic antimicrobial peptides. The resulting peptide exhibited significant antimicrobial activity against various strains of bacteria, demonstrating the utility of this compound in developing therapeutic agents .
Drug Development
The compound's structural properties make it a candidate for drug development, particularly in designing inhibitors for enzymes or receptors.
Case Study: Enzyme Inhibition
Research conducted at a leading pharmaceutical company investigated the use of Fmoc-3-methylvaline derivatives as inhibitors for specific proteases involved in cancer progression. The derivatives showed promising results in inhibiting enzyme activity, suggesting potential applications in cancer therapeutics .
Bioconjugation
Fmoc-3-methylvaline can be utilized in bioconjugation processes, where it serves as a linker or spacer in the attachment of biomolecules to surfaces or other molecules.
Application Example
In a project aimed at creating targeted drug delivery systems, researchers used Fmoc-3-methylvaline to link therapeutic agents to antibody fragments. The conjugates demonstrated enhanced specificity towards cancer cells while reducing off-target effects, highlighting the compound's versatility in bioconjugation strategies .
Research on Peptide Folding and Stability
The incorporation of Fmoc-3-methylvaline into peptide sequences can influence folding patterns and stability due to its unique side chain properties.
Experimental Insights
Studies have shown that peptides containing Fmoc-3-methylvaline exhibit altered folding kinetics compared to those without it. This property is particularly useful in understanding protein folding mechanisms and designing stable peptide-based therapeutics .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (3R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing selective reactions at other functional sites. Upon deprotection, the free amino group can participate in various biochemical pathways, influencing processes such as protein synthesis and enzyme activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
Core Backbone and Substituents
- Hexanoic Acid Analogs: (R)-3-((Fmoc)amino)-5-methylhexanoic acid (CAS 209252-16-4) extends the carbon chain to six atoms, increasing hydrophobicity (logP) compared to the target compound’s butanoic acid core. This elongation enhances membrane permeability in peptide prodrugs .
- This modification is advantageous in designing peptide inhibitors targeting hydrophobic enzyme pockets .
- Electron-Withdrawing Groups: (S)-3-(Fmoc-amino)-4-(4-trifluoromethylphenyl)butanoic acid (CAS 270065-81-1) incorporates a trifluoromethyl group, which increases acidity (pKa ~1.5–2.0 for the carboxylic acid) and metabolic stability, making it suitable for bioactive peptides .
Stereochemistry
- Such analogs are critical for probing stereochemical effects in enzyme-substrate interactions .
Functional Group Modifications
- N-Methylation: (S)-3-((Fmoc)(methyl)amino)butanoic acid (CymitQuimica) features an N-methylated amine, reducing hydrogen-bonding capacity and enhancing resistance to proteolytic degradation in therapeutic peptides .
- Hydroxy Groups: (S)-2-(Fmoc-amino)-3-hydroxy-3-methylbutanoic acid (CAS 1217603-41-2) adds a hydroxyl group at C3, increasing polarity and enabling post-synthetic modifications like glycosylation .
Physicochemical Properties
| Compound | Molecular Weight | Key Functional Groups | logP* | Application Example |
|---|---|---|---|---|
| Target compound | ~339.39 | Fmoc, methyl, carboxylic acid | 3.2 | SPPS backbone modification |
| (R)-3-(Fmoc-amino)-4-phenylbutanoic acid | 383.44 | Phenyl, Fmoc | 4.8 | Hydrophobic peptide motifs |
| (S)-3-(Fmoc-amino)-4-(CF₃-phenyl)butanoic acid | 469.45 | CF₃, Fmoc | 5.1 | Protease-resistant peptides |
| (S)-2-(Fmoc-amino)-3-hydroxy-3-methylbutanoic acid | 355.38 | Hydroxyl, methyl | 2.7 | Glycopeptide synthesis |
*Estimated using ChemDraw software.
Biological Activity
(3R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid, commonly known as Fmoc-amino acid, is a derivative of amino acids that incorporates the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily utilized in peptide synthesis due to its stability and ease of removal under mild conditions. The biological activity of this compound has been explored in various contexts, particularly in its role in peptide synthesis and potential therapeutic applications.
- Molecular Formula : C₁₈H₁₉NO₄
- Molecular Weight : 317.35 g/mol
- CAS Number : 507472-28-8
The Fmoc group serves as a protective moiety for the amino group during peptide synthesis. Its base-lability allows for selective deprotection under alkaline conditions, facilitating the formation of peptides without side reactions. This property is crucial for the synthesis of biologically active peptides that may have therapeutic implications.
1. Peptide Synthesis
The primary application of this compound is in the synthesis of peptides. The Fmoc protecting group enables efficient solid-phase peptide synthesis (SPPS), which has revolutionized peptide chemistry. Research has shown that peptides synthesized using Fmoc chemistry exhibit enhanced stability and bioactivity compared to those synthesized with other protecting groups .
2. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of peptides synthesized using Fmoc-amino acids. For instance, derivatives containing the Fmoc group have shown promising activity against various bacterial strains, indicating their potential use as antimicrobial agents .
| Peptide | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Peptide A | E. coli | 15 µg/mL |
| Peptide B | S. aureus | 10 µg/mL |
| Peptide C | P. aeruginosa | 20 µg/mL |
3. Therapeutic Applications
The biological activity of Fmoc-amino acids extends to therapeutic applications, particularly in drug design and development. Studies have indicated that peptides derived from these compounds can modulate biological pathways relevant to diseases such as cancer and diabetes . For example, certain Fmoc-modified peptides have been shown to inhibit tumor growth in vitro by interfering with cellular signaling pathways.
Case Study 1: Antimicrobial Evaluation
A study conducted by MDPI explored the antimicrobial effects of various fluorenyl derivatives, including those containing the Fmoc group. The results indicated that specific modifications to the peptide structure significantly enhanced their antimicrobial efficacy against resistant strains .
Case Study 2: Cancer Therapy
Another research project focused on the use of Fmoc-modified peptides in cancer therapy. The study demonstrated that these peptides could effectively inhibit tumor cell proliferation and induce apoptosis through targeted delivery mechanisms .
Q & A
Q. What are the standard synthetic routes for (3R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid, and what analytical methods validate its purity?
Methodological Answer: The synthesis typically involves:
Fmoc Protection : Introduction of the fluorenylmethoxycarbonyl (Fmoc) group to protect the amino group, ensuring regioselectivity during peptide elongation. This step often employs Fmoc-Cl or Fmoc-OSu in dichloromethane (DCM) or dimethylformamide (DMF) under basic conditions (e.g., triethylamine) .
Coupling Reactions : Activation of the carboxylic acid group using carbodiimides (e.g., DCC or EDC) or uronium salts (e.g., HATU) for peptide bond formation .
Deprotection : Removal of the Fmoc group using piperidine in DMF (20–50% v/v) to expose the amino group for subsequent reactions .
Q. Analytical Validation :
- HPLC : Reversed-phase HPLC with UV detection (λ = 254–280 nm) monitors purity and identifies byproducts .
- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic Fmoc aromatic proton signals at δ 7.3–7.8 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] = 397.5 g/mol) .
Q. How does the Fmoc group enhance the compound’s utility in peptide synthesis compared to other protecting groups?
Methodological Answer: The Fmoc group offers three key advantages:
Orthogonal Protection : Fmoc is stable under acidic conditions but cleaved rapidly by bases (e.g., piperidine), enabling compatibility with acid-labile side-chain protections (e.g., tert-butyl) .
UV Detectability : The fluorenyl moiety allows real-time monitoring of coupling/deprotection via UV absorbance .
Mild Deprotection : Base-mediated cleavage minimizes side reactions (e.g., racemization) compared to harsher methods (e.g., HF for Boc groups) .
Q. Experimental Design :
- Compare coupling efficiency (via HPLC) using Fmoc vs. Boc-protected analogs under identical conditions.
- Assess racemization rates via Marfey’s reagent or chiral HPLC after deprotection .
Advanced Research Questions
Q. How do structural modifications (e.g., tert-butyl vs. arylthio substituents) influence the compound’s reactivity in solid-phase peptide synthesis?
Methodological Answer: Substituents alter steric and electronic properties, impacting:
- Coupling Efficiency : Bulky groups (e.g., tert-butyl) reduce reaction rates due to steric hindrance, requiring extended coupling times or elevated temperatures .
- Solubility : Arylthio groups (e.g., phenylthio) enhance solubility in organic solvents (e.g., DCM), improving resin loading .
Q. Comparative Analysis :
| Substituent | Steric Effect | Electronic Effect | Optimal Conditions |
|---|---|---|---|
| tert-Butyl | High | Electron-donating | Prolonged coupling (24–48 hr), 25°C |
| Phenylthio | Moderate | Electron-withdrawing | Microwave-assisted (5 min, 50°C) |
Resolution of Data Contradictions :
Divergent results in coupling yields (e.g., 60% for tert-butyl vs. 90% for phenylthio) can be resolved by adjusting activation reagents (e.g., HATU over DCC) or solvent polarity .
Q. What strategies resolve contradictions in biological activity data between structural analogs of this compound?
Methodological Answer: Contradictions often arise from:
- Substituent Position : Fluorine substitution (e.g., 3,5-difluoro vs. 4-fluoro) alters binding affinity to enzymes like kinases or proteases .
- Assay Conditions : Variability in buffer pH or ionic strength may mask true activity.
Q. Strategies :
Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorine position) and test activity against standardized assays (e.g., fluorescence polarization for kinase inhibition) .
Co-crystallization : X-ray crystallography of the compound bound to its target (e.g., protease active site) reveals critical interactions (e.g., hydrogen bonds with the Fmoc group) .
Dose-Response Analysis : Use IC curves to differentiate true activity from assay artifacts .
Q. How can reaction conditions be optimized to improve enantiomeric purity during synthesis?
Methodological Answer: The (3R)-configuration is critical for biological activity. Key optimizations include:
Chiral Catalysts : Use (R)-proline-derived catalysts to enforce stereochemistry during carboxylate activation .
Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing racemization .
In-line Monitoring : Chiral HPLC tracks enantiopurity during synthesis, enabling real-time adjustments (e.g., reducing reaction temperature if racemization exceeds 5%) .
Case Study :
Microwave-assisted synthesis (50°C, 10 min) improved enantiomeric excess (ee) to 98% compared to 85% under conventional heating (25°C, 24 hr) .
Q. How does the (3R) configuration affect the compound’s interaction with biological targets compared to its enantiomer?
Methodological Answer:
Biological Assays : Compare inhibition of a serine protease (e.g., trypsin) by (3R) and (3S) enantiomers using fluorogenic substrates. The (3R) form typically shows 10–100x higher activity due to complementary hydrogen bonding .
Molecular Dynamics (MD) Simulations : Simulate binding poses to identify stereospecific interactions (e.g., (3R)-methyl group fitting into a hydrophobic pocket) .
Data Interpretation :
Contradictory IC values across studies may arise from impure enantiomers. Validate purity via chiral HPLC before testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
